molecular formula C17H15F3N2O3 B2943306 (E)-3-(furan-3-yl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide CAS No. 1448139-49-8

(E)-3-(furan-3-yl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide

Cat. No.: B2943306
CAS No.: 1448139-49-8
M. Wt: 352.313
InChI Key: RTYKAOYYJNYKDU-ZZXKWVIFSA-N
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Description

The compound (E)-3-(furan-3-yl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide features a conjugated acrylamide backbone with three key structural motifs:

  • Furan-3-yl group: A heteroaromatic substituent contributing to π-π interactions and metabolic stability.
  • Phenyl ring: Substituted at the para position with a 2-oxoethylamino group.
  • Trifluoroethylamino moiety: Introduces strong electron-withdrawing effects, enhancing binding affinity and resistance to enzymatic degradation.

This structure combines aromatic, hydrogen-bonding, and fluorinated elements, making it a candidate for therapeutic applications, though its specific biological activity remains uncharacterized in the provided evidence.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3/c18-17(19,20)11-21-16(24)9-12-1-4-14(5-2-12)22-15(23)6-3-13-7-8-25-10-13/h1-8,10H,9,11H2,(H,21,24)(H,22,23)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYKAOYYJNYKDU-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC(F)(F)F)NC(=O)C=CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC(=O)NCC(F)(F)F)NC(=O)/C=C/C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-3-yl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide is a synthetic compound that incorporates a furan ring and an acrylamide moiety. Its complex structure suggests significant potential for biological activity, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H15F3N2O3C_{17}H_{15}F_3N_2O_3, with a molecular weight of approximately 352.31 g/mol. The presence of the trifluoroethyl group is noteworthy due to its electronic properties, which may enhance the compound's interaction with biological targets.

Biological Activity

Research indicates that compounds with similar structural features often exhibit diverse pharmacological effects. The biological activity of This compound may include:

  • Antitumor Activity: Compounds containing furan rings have been associated with anticancer properties due to their ability to inhibit tumor cell proliferation.
  • Antimicrobial Properties: The acrylamide moiety can enhance antimicrobial activity, making this compound a candidate for further investigation in infectious disease treatment.
  • Anti-inflammatory Effects: Similar compounds have demonstrated anti-inflammatory activity, which could be beneficial in treating chronic inflammatory conditions.

The mechanisms through which this compound exerts its biological effects are likely multifaceted. Predictive models such as PASS (Prediction of Activity Spectra for Substances) can provide insights into potential biological activities based on the chemical structure. Interaction studies using techniques like molecular docking and binding assays are crucial for elucidating the specific targets and pathways influenced by this compound.

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of This compound , a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound AFuran + AcrylamideAntitumorHigh selectivity
Compound BTrifluoroethyl + AmineAntimicrobialEnhanced stability
Compound CPhenyl + FuranAnti-inflammatoryBroad spectrum activity

This table illustrates how each compound's unique features contribute to its distinct biological profiles while sharing common structural elements that may influence their activities.

Case Studies and Research Findings

Recent studies focusing on compounds similar to This compound provide insights into their therapeutic potential:

  • Antitumor Efficacy: In vitro studies demonstrated that related furan derivatives inhibited the proliferation of various cancer cell lines. For instance, compounds targeting the EZH2 enzyme showed promising results in reducing tumor growth in xenograft models .
  • Synergistic Effects: Co-administration studies revealed that combining furan-based compounds with other therapeutic agents could enhance efficacy against resistant cancer types, suggesting potential for combination therapies .
  • Pharmacokinetic Profiles: Investigations into the pharmacokinetics of related compounds have shown favorable absorption and distribution characteristics, supporting their development as therapeutic agents .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues and their properties:

Compound Name (Source) Substituents Biological Activity Key Findings
Target Compound Furan-3-yl, 2-oxoethyl(trifluoroethyl) Unknown (hypothesized anti-inflammatory/anticancer) Structural uniqueness may enhance target selectivity.
(E)-3-Phenyl-N-(2,2,2-trifluoroethyl)acrylamide (Compound 28, ) Phenyl, trifluoroethyl Anti-breast cancer activity (ER modulation) 65% yield; melting point 207–209°C; significant ER antagonism .
N-[1-(Furan-2-yl)-3-oxo-3-(arylamino)prop-1-en-2-yl] derivatives (4a–e, ) Furan-2-yl, aryl groups Potential chemotherapeutics Synthesized via oxazolone-amine condensation; yields 64–69% .
(2E)-N-(3-Chloro-4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide () Trimethoxyphenyl, chloro/fluorophenyl Unreported (likely targeting kinases or inflammatory pathways) Bulky substituents may hinder membrane permeability .
3-(4-Isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide () Isobutylphenyl, trifluoromethoxyphenyl Unreported (fluorinated groups suggest metabolic stability) Similar fluorinated motif; potential CNS activity .
Phenolic acrylamides (e.g., Compound 2, ) Hydroxyl/methoxy-substituted phenyl, phenethyl groups Anti-inflammatory (IC₅₀ = 17.00 μM for NO inhibition) Outperformed quercetin in anti-inflammatory assays .

Physicochemical Properties

Property Target Compound Compound 28 () Phenolic Acrylamide ()
Molecular Weight ~380–400 g/mol* 397 g/mol ~350–400 g/mol
Solubility Moderate (organic) Organic-soluble Ethanol/water-miscible
Melting Point Unreported 207–209°C 184°C (Compound 3a, )

*Estimated based on structural analogues.

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